molecular formula C10H7F6N3O3 B4991816 1-(1,1,1,3,3,3-Hexafluoropropan-2-yl)-3-(2-nitrophenyl)urea

1-(1,1,1,3,3,3-Hexafluoropropan-2-yl)-3-(2-nitrophenyl)urea

Cat. No.: B4991816
M. Wt: 331.17 g/mol
InChI Key: LKMPACXWJXNTPK-UHFFFAOYSA-N
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Description

1-(1,1,1,3,3,3-Hexafluoropropan-2-yl)-3-(2-nitrophenyl)urea is a synthetic organic compound that features both fluorinated and nitroaromatic functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,1,1,3,3,3-Hexafluoropropan-2-yl)-3-(2-nitrophenyl)urea typically involves the reaction of a fluorinated isocyanate with a nitroaniline derivative. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(1,1,1,3,3,3-Hexafluoropropan-2-yl)-3-(2-nitrophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The fluorinated alkyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or other suitable catalysts.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of corresponding amine derivatives.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of specialty materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(1,1,1,3,3,3-Hexafluoropropan-2-yl)-3-(2-nitrophenyl)urea would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorinated and nitroaromatic groups could play a crucial role in these interactions.

Comparison with Similar Compounds

Similar Compounds

    1-(1,1,1-Trifluoropropan-2-yl)-3-(2-nitrophenyl)urea: Similar structure but with fewer fluorine atoms.

    1-(1,1,1,3,3,3-Hexafluoropropan-2-yl)-3-(4-nitrophenyl)urea: Similar structure but with the nitro group in a different position.

Uniqueness

1-(1,1,1,3,3,3-Hexafluoropropan-2-yl)-3-(2-nitrophenyl)urea is unique due to the combination of its highly fluorinated alkyl group and the nitroaromatic moiety. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets.

Properties

IUPAC Name

1-(1,1,1,3,3,3-hexafluoropropan-2-yl)-3-(2-nitrophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F6N3O3/c11-9(12,13)7(10(14,15)16)18-8(20)17-5-3-1-2-4-6(5)19(21)22/h1-4,7H,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKMPACXWJXNTPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NC(C(F)(F)F)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F6N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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